molecular formula C14H10BrNO2 B14562589 3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol CAS No. 61821-75-8

3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol

Cat. No.: B14562589
CAS No.: 61821-75-8
M. Wt: 304.14 g/mol
InChI Key: WMKPSAPVBQQSBK-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol is an organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a bromophenyl group attached to a benzoxazine ring. Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2H-1,4-benzoxazin-2-ol is unique due to its specific benzoxazine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

61821-75-8

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

3-(4-bromophenyl)-2H-1,4-benzoxazin-2-ol

InChI

InChI=1S/C14H10BrNO2/c15-10-7-5-9(6-8-10)13-14(17)18-12-4-2-1-3-11(12)16-13/h1-8,14,17H

InChI Key

WMKPSAPVBQQSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(O2)O)C3=CC=C(C=C3)Br

Origin of Product

United States

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